molecular formula C23H32O8 B1215890 Polhovolide

Polhovolide

Cat. No.: B1215890
M. Wt: 436.5 g/mol
InChI Key: YNZANXMCWKBMJS-JMFNMADFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Polhovolide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Polhovolide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the azulene core: This step involves cyclization reactions to form the azulene ring system.

    Functional group modifications: Introduction of acetoxy and methyl groups through esterification and alkylation reactions.

    Final assembly: Coupling of the azulene derivative with 2-methylpropanoic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Polhovolide: undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Polhovolide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Polhovolide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Influencing gene expression: Affecting the transcription and translation of genes related to inflammation and immune response.

Comparison with Similar Compounds

Polhovolide: can be compared with other azulene derivatives and similar compounds:

    Azulene: The parent compound, known for its blue color and aromatic properties.

    Guaiol: A sesquiterpenoid with a similar structure but different functional groups.

    Chamazulene: Another azulene derivative with anti-inflammatory properties.

This compound .

Properties

Molecular Formula

C23H32O8

Molecular Weight

436.5 g/mol

IUPAC Name

[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate

InChI

InChI=1S/C23H32O8/c1-11(2)20(26)28-16-10-22(6,30-13(4)24)15-9-8-12(3)17(15)19-18(16)23(7,21(27)29-19)31-14(5)25/h8,11,15-19H,9-10H2,1-7H3/t15-,16+,17-,18-,19+,22+,23+/m1/s1

InChI Key

YNZANXMCWKBMJS-JMFNMADFSA-N

SMILES

CC1=CCC2C1C3C(C(CC2(C)OC(=O)C)OC(=O)C(C)C)C(C(=O)O3)(C)OC(=O)C

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]1[C@H]3[C@@H]([C@H](C[C@]2(C)OC(=O)C)OC(=O)C(C)C)[C@](C(=O)O3)(C)OC(=O)C

Canonical SMILES

CC1=CCC2C1C3C(C(CC2(C)OC(=O)C)OC(=O)C(C)C)C(C(=O)O3)(C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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